molecular formula C7H4ClF3O2 B8033064 3-Chloro-2-(trifluoromethoxy)phenol

3-Chloro-2-(trifluoromethoxy)phenol

Cat. No.: B8033064
M. Wt: 212.55 g/mol
InChI Key: QPHCXZCOHMJKFP-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethoxy)phenol is an organic compound that contains a chloro group, a trifluoromethoxy group, and a phenol group. This compound is used as a building block in chemical synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethoxy)phenol can be achieved through various methods. One common approach involves the reaction of 3-chlorophenol with trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(trifluoromethoxy)phenol is unique due to the presence of both chloro and trifluoromethoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chloro-2-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHCXZCOHMJKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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